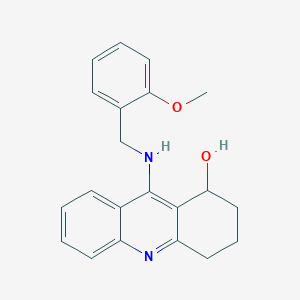
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol, also known as THA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This molecule has a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Wirkmechanismus
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol's mechanism of action is not fully understood, but it is believed to interact with various biological targets, including acetylcholinesterase, monoamine oxidase, and histone deacetylases. These interactions can lead to changes in gene expression, neurotransmitter levels, and other biological processes.
Biochemische Und Physiologische Effekte
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis, and the modulation of neurotransmitter levels. These effects can lead to improvements in cognitive function, neuroprotection, and anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has several advantages for lab experiments, including its ability to interact with multiple biological targets, its synthetic availability, and its potential for therapeutic applications. However, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action. Additionally, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol's potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative diseases should be further explored. Overall, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol is a promising compound that has the potential to make significant contributions to the field of drug development and disease treatment.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to protect dopaminergic neurons from oxidative stress. In cancer, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
CAS-Nummer |
104628-26-4 |
|---|---|
Produktname |
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol |
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-12-5-2-7-14(19)13-22-21-15-8-3-4-9-16(15)23-17-10-6-11-18(24)20(17)21/h2-5,7-9,12,18,24H,6,10-11,13H2,1H3,(H,22,23) |
InChI-Schlüssel |
LLZPXWNSZOEXRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
Kanonische SMILES |
COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
Synonyme |
9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


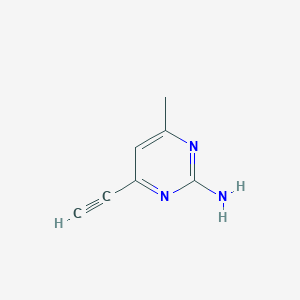
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
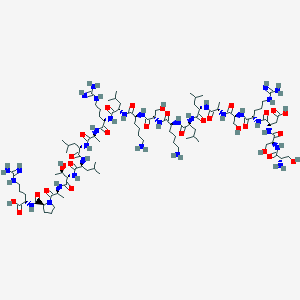
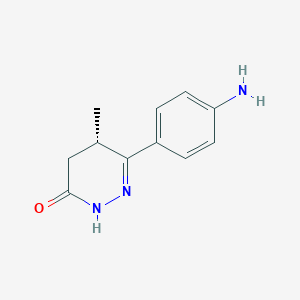
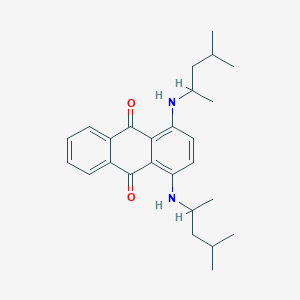
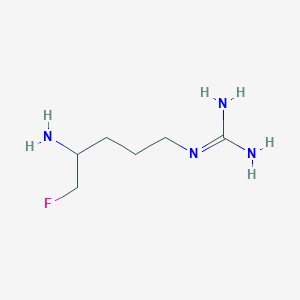
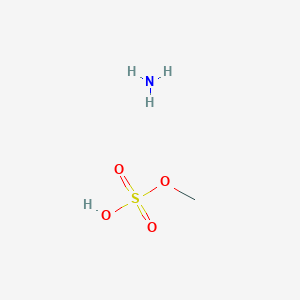
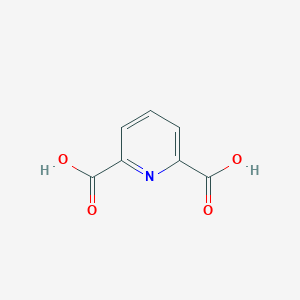

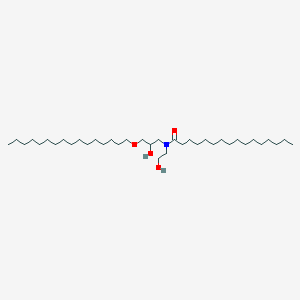


![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)